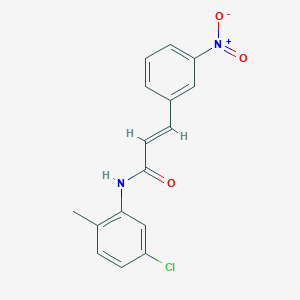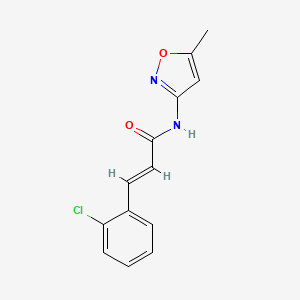
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine, also known as MPTP, is a pyrimidine derivative that has been widely studied in the field of medicinal chemistry. MPTP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. By inhibiting DHFR, 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has been found to have a number of biochemical and physiological effects. Studies have shown that 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine can induce apoptosis, or programmed cell death, in cancer cells. 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine in lab experiments is that it is relatively easy to synthesize, and is readily available. However, one limitation is that 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine can be toxic to cells at high concentrations, and care must be taken when handling the compound.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine. One area of interest is the development of 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine analogues with improved anti-cancer properties. Another area of interest is the study of 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine in combination with other chemotherapeutic agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine, and to determine its potential use in the treatment of neurological disorders.
Synthesemethoden
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine can be synthesized using a number of different methods, including the reaction of 2-methoxypyrimidine-4-carboxylic acid with trifluoroacetic anhydride and phenylboronic acid. Other methods include the reaction of 2-methoxypyrimidine-4-carboxaldehyde with phenylacetonitrile and trifluoromethyl iodide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. Research has shown that 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has anti-cancer properties, and has been found to inhibit the growth of various cancer cell lines. 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPTYIIHLFPZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)


![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)




![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)


![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
